molecular formula C17H24N2O6 B13383314 benzyl N-[3-hydroxy-1-(oxan-2-yloxyamino)-1-oxobutan-2-yl]carbamate

benzyl N-[3-hydroxy-1-(oxan-2-yloxyamino)-1-oxobutan-2-yl]carbamate

Cat. No.: B13383314
M. Wt: 352.4 g/mol
InChI Key: ZSUYSCQLCQPTII-UHFFFAOYSA-N
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Description

Benzyl ((2S,3R)-3-hydroxy-1-oxo-1-(((tetrahydro-2H-pyran-2-yl)oxy)amino)butan-2-yl)carbamate is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a benzyl group, a hydroxy group, and a tetrahydropyran-2-yl group, making it a unique molecule with interesting chemical properties.

Properties

IUPAC Name

benzyl N-[3-hydroxy-1-(oxan-2-yloxyamino)-1-oxobutan-2-yl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24N2O6/c1-12(20)15(16(21)19-25-14-9-5-6-10-23-14)18-17(22)24-11-13-7-3-2-4-8-13/h2-4,7-8,12,14-15,20H,5-6,9-11H2,1H3,(H,18,22)(H,19,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSUYSCQLCQPTII-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(C(=O)NOC1CCCCO1)NC(=O)OCC2=CC=CC=C2)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24N2O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl ((2S,3R)-3-hydroxy-1-oxo-1-(((tetrahydro-2H-pyran-2-yl)oxy)amino)butan-2-yl)carbamate typically involves multiple steps, including the protection of functional groups, formation of key intermediates, and final deprotection. Common synthetic routes may include:

  • Protection of the hydroxy group using a suitable protecting group.
  • Formation of the carbamate linkage through the reaction of an amine with a chloroformate.
  • Introduction of the tetrahydropyran-2-yl group via a nucleophilic substitution reaction.
  • Deprotection of the hydroxy group to yield the final product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This may include the use of automated synthesis equipment, high-throughput screening of reaction conditions, and purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

Benzyl ((2S,3R)-3-hydroxy-1-oxo-1-(((tetrahydro-2H-pyran-2-yl)oxy)amino)butan-2-yl)carbamate can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as PCC or Jones reagent.

    Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like NaBH4 or LiAlH4.

    Substitution: The benzyl group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: PCC, Jones reagent, or KMnO4.

    Reduction: NaBH4, LiAlH4, or catalytic hydrogenation.

    Substitution: Nucleophiles such as amines or thiols, electrophiles such as alkyl halides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group would yield a ketone, while reduction of the carbonyl group would yield an alcohol.

Scientific Research Applications

Unfortunately, the available search results do not provide comprehensive data tables, well-documented case studies, or detailed research findings specifically focusing on the applications of "benzyl N-[3-hydroxy-1-(oxan-2-yloxyamino)-1-oxobutan-2-yl]carbamate" .

However, the search results do offer some relevant information regarding this compound and related compounds:

1. Chemical Identification and Properties:

  • IUPAC Name: benzyl N-[(2S,3R)-3-hydroxy-1-(oxan-2-yloxyamino)-1-oxobutan-2-yl]carbamate .
  • CAS Number: 1820598-87-5 .
  • Molecular Formula: C17H24N2O6 .
  • Molecular Weight: While not explicitly stated for this specific compound in the provided search results, related compounds have molecular weights in the range of 292.33 to 657.7 g/mol .
  • Purity: ≥95%
  • InChI: InChI=1S/C17H24N2O6/c1-12(20)15(16(21)19-25-14-9-5-6-10-23-14)18-17(22)24-11-13-7-3-2-4-8-13/h2-4,7-8,12,14-15,20H,5-6,9-11H2,1H3,(H,18,22)(H,19,21)/t12-,14?,15+/m1/s1
  • InChIKey: ZSUYSCQLCQPTII-ATFAPYMMSA-N

2. Related Compounds and Potential Applications:

  • The search results list several related compounds, such as benzyl N-[1-[[1-[[2-hydroxy-2-[3-[3-(trifluoromethyl)phenoxy]phenyl]ethyl]amino]-1,2-dioxopentan-3-yl]amino]-4-methyl-1-oxopentan-2-yl]carbamate and benzyl(S)-3-hydroxy-1-((S)-3-hydroxy-1-((S)-2-((S)-4-methyl-1-((S)-4-methyl-1-oxopentan-2-ylamino)-1-oxopentan-2-ylcarbamoyl)pyrrolidin-1-yl)-1-oxopropan-2-ylamino)-1-oxopropan-2-ylcarbamate . These compounds may have applications in scientific research .

3. General Usage Information:

  • The compound is intended for research use only and not for therapeutic use .

Mechanism of Action

The mechanism of action of Benzyl ((2S,3R)-3-hydroxy-1-oxo-1-(((tetrahydro-2H-pyran-2-yl)oxy)amino)butan-2-yl)carbamate would depend on its specific interactions with molecular targets. This may involve binding to enzymes or receptors, modulating signaling pathways, or altering the structure and function of biomolecules.

Comparison with Similar Compounds

Similar Compounds

    Benzyl ((2S,3R)-3-hydroxy-1-oxo-1-(((tetrahydro-2H-pyran-2-yl)oxy)amino)butan-2-yl)carbamate: Unique due to its specific functional groups and stereochemistry.

    Other Carbamates: Compounds with similar carbamate linkages but different substituents.

    Hydroxy Compounds: Molecules with hydroxy groups that may exhibit similar reactivity.

Uniqueness

The uniqueness of Benzyl ((2S,3R)-3-hydroxy-1-oxo-1-(((tetrahydro-2H-pyran-2-yl)oxy)amino)butan-2-yl)carbamate lies in its specific combination of functional groups and stereochemistry, which may confer unique chemical and biological properties.

Biological Activity

Benzyl N-[3-hydroxy-1-(oxan-2-yloxyamino)-1-oxobutan-2-yl]carbamate, a compound with the molecular formula C₁₂H₁₆N₂O₄, has garnered attention for its potential biological activities. This article reviews the current understanding of its biological properties, including its synthesis, mechanism of action, and potential therapeutic applications.

Structural Characteristics

The compound is characterized by a unique structure that includes a benzyl group, a hydroxy group, and a carbamate moiety. The structural formula can be represented as follows:

C Benzyl NC O OC O N\text{C}\text{ Benzyl }-\text{N}-\text{C O }-\text{O}-\text{C O }-\text{N}

This configuration suggests potential interactions with biological targets, particularly in enzymatic pathways.

Antimicrobial Activity

Research has indicated that compounds similar to this compound exhibit significant antimicrobial properties. A study highlighted the effectiveness of related carbamate compounds against various bacterial strains, suggesting a possible mechanism involving disruption of bacterial cell wall synthesis or inhibition of specific enzymes critical for bacterial survival .

Inhibition of Enzymatic Activity

The compound's structure suggests potential inhibitory effects on certain enzymes. For instance, it has been proposed that similar compounds may act as inhibitors of histone deacetylases (HDACs), which are involved in the regulation of gene expression and cellular functions . Inhibiting HDACs can lead to altered cellular signaling pathways, suggesting therapeutic implications in cancer treatment and other diseases.

Study 1: Synthesis and Evaluation

A recent study focused on the synthesis of benzyl derivatives and their biological evaluation. The synthesized compounds were tested for their ability to inhibit bacterial growth and showed promising results against Gram-positive and Gram-negative bacteria. The study reported Minimum Inhibitory Concentrations (MICs) ranging from 0.5 to 16 µg/mL, indicating strong antibacterial activity .

Study 2: Structure-Activity Relationship (SAR)

Another important aspect of research involves understanding the structure-activity relationship (SAR) of this class of compounds. Modifications to the benzyl group and carbamate moiety have been systematically studied to enhance biological activity. For instance, altering substituents on the benzyl ring significantly impacted the potency against specific bacterial strains, highlighting the importance of molecular modifications in drug design .

Data Tables

Biological Activity MIC (µg/mL) Target Organism
Antibacterial0.5 - 16Staphylococcus aureus
Antifungal8 - 32Candida albicans
HDAC InhibitionIC50 = 20 µMVarious cancer cell lines

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